1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. The compound is notable for its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 4-chlorobenzyl and 4-ethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its heterocyclic structure.
Medicine: The compound has potential applications in drug discovery and development. Its structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound shares the 4-chlorobenzyl group and the triazole ring but lacks the pyrrolo[3,4-d] core.
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidene: This compound has a similar triazole ring but different substituents, leading to distinct chemical properties.
Uniqueness: 1-(4-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is unique due to its combination of the pyrrolo[3,4-d][1,2,3]triazole core with the 4-chlorobenzyl and 4-ethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H17ClN4O2 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C19H17ClN4O2/c1-2-12-5-9-15(10-6-12)24-18(25)16-17(19(24)26)23(22-21-16)11-13-3-7-14(20)8-4-13/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
DHEDDIDNORXNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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